REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[N:12][CH:13]=1)[NH:10][CH:9]=[C:8]([C:14]#[N:15])[C:7]2=O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:7]1[C:6]2[C:11](=[N:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=[CH:9][C:8]=1[C:14]#[N:15]
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Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=CNC2=NC1)C#N)=O
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Name
|
|
Quantity
|
386 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
The residue was stirred with ether
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 24 hr
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Excess phosphorous oxychloride was removed
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Type
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ADDITION
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Details
|
The residue is mixed with ethyl acetate and 15 g of potassium hydroxide in 200 ml of ice water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extract several more times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried of magnesium sulfate
|
Type
|
FILTRATION
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Details
|
the solution was filter through a short silica gel column
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=NC=C(C=C12)[N+](=O)[O-])C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |